hyemaloside B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
hyemaloside B is a natural product found in Eugenia hyemalis with data available.
Scientific Research Applications
HIV-1 Ribonuclease H Inhibition
Hyemalosides, a group of compounds including Hyemaloside B, have been studied for their potential to inhibit HIV-1 RNase H. One study found that certain hyemalosides inhibited HIV-1 RNase H in vitro, although they did not inhibit the cytopathic effect of HIV-1 infection in a cell viability assay (Bokesch et al., 2008).
Antiproliferative and Apoptotic Effects
Equisetum hyemale, a plant containing hyemalosides, has been researched for its anti-proliferative effects and mechanisms of inducing cell apoptosis. Studies on murine leukemia L1210 cells showed that E. hyemale extract could inhibit cell proliferation by inducing G2/M arrest and apoptosis (Li et al., 2012).
Necrosis and Apoptosis in HL-60 Cells
Research on HL-60 cells treated to induce necrosis or apoptosis revealed distinct patterns of degradation for the enzyme poly(ADP-ribose) polymerase (PARP). This study provided insights into the necrotic degradation of PARP, which could be useful in understanding the cellular mechanisms affected by compounds like hyemalosides (Shah et al., 1996).
Hepatitis B Virus Research
Studies on chronic hepatitis B virus (HBV) infection have investigated various therapeutic approaches. Hyemaloside B, as part of broader research on antiviral compounds, could be relevant in the context of finding cures or managing HBV. One study outlined a global scientific strategy for curing hepatitis B, emphasizing the need for research on interventional strategies and the stimulation of HBV-specific host immune responses (Revill et al., 2019).
Gastroprotective Activity
Equisetum hyemale, also containing hyemaloside B, was studied for its gastroprotective activity in experimental gastric ulcer rat models. The study supported the traditional use of E. hyemale in treating stomach pain, highlighting its potential in decreasing oxidative damage and promoting the formation of a mucus layer in the stomach (Naghmana & Mushtaq, 2021).
properties
Product Name |
hyemaloside B |
---|---|
Molecular Formula |
C26H24O13 |
Molecular Weight |
544.5 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[(4-hydroxybenzoyl)oxymethyl]-2-(4-hydroxyphenoxy)oxan-3-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C26H24O13/c27-14-3-1-12(2-4-14)24(34)36-11-19-21(32)22(33)23(26(38-19)37-16-7-5-15(28)6-8-16)39-25(35)13-9-17(29)20(31)18(30)10-13/h1-10,19,21-23,26-33H,11H2/t19-,21-,22+,23-,26-/m1/s1 |
InChI Key |
LIANLIDDEFJTSX-XZWSAFPPSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O)O)O |
synonyms |
hyemaloside B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.